3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Synthetic chemistry Cross-coupling Structure–activity relationship building blocks

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 26904-01-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazol-5(4H)-one class. It consists of a 3-bromophenyl substituent attached to a partially saturated oxadiazolone ring and exhibits a molecular weight of 241.04 g·mol⁻¹, a measured melting point of 198–200 °C, and a computed logP of 2.242.

Molecular Formula C8H5BrN2O2
Molecular Weight 241.04 g/mol
CAS No. 26904-01-8
Cat. No. B1450932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
CAS26904-01-8
Molecular FormulaC8H5BrN2O2
Molecular Weight241.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NOC(=O)N2
InChIInChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)
InChIKeyWUSUENNDIGIWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 26904-01-8): Procurement-Relevant Structural & Physicochemical Baseline


3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one (CAS 26904-01-8) is a heterocyclic building block belonging to the 1,2,4-oxadiazol-5(4H)-one class [1]. It consists of a 3-bromophenyl substituent attached to a partially saturated oxadiazolone ring and exhibits a molecular weight of 241.04 g·mol⁻¹, a measured melting point of 198–200 °C, and a computed logP of 2.242 [1]. It is supplied as a research chemical with a typical purity of ≥95% (up to 97–98% from certain vendors) [1]. The bromine atom at the meta position and the oxadiazolone carbonyl/hydrogen-bonding donor motif are the two key structural features that govern its differentiation from closely related analogs in medicinal chemistry and chemical biology campaigns.

Why Generic Substitution Fails for 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one


Although the 1,2,4-oxadiazol-5-one scaffold is shared by many commercially available building blocks, the position of the bromine substituent on the phenyl ring—meta (3-position) versus ortho (2-position) or para (4-position)—as well as the presence or absence of halogenation altogether, directly controls both the vector of cross-coupling derivatization and key physicochemical descriptors such as lipophilicity and melting point. Generic replacement with the 4-bromo or des-bromo analog can alter molecular geometry in downstream target binding, change solid-state handling properties, and shift logP beyond the acceptable range for a given lead series [1]. The quantitative evidence below demonstrates that these are not interchangeable procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one


Meta-Bromine Reactivity Selectivity in Cross-Coupling versus Para- and Ortho-Bromo Analogs

The meta-bromophenyl substitution pattern in the target compound provides a distinct exit vector and electronic environment for Pd-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) compared with the para- and ortho-bromo isomers. A study of mesomorphic 1,2,4-oxadiazoles explicitly demonstrated that o-, m-, and p-bromo-substituted oxadiazoles exhibit differentiated reactivity with arylboronic acids under identical Suzuki coupling conditions, resulting in variable yields and product profiles [1]. While the target meta-bromo compound (CAS 26904-01-8) is specifically cataloged as a versatile building block for such transformations, the para-bromo isomer (CAS 16672-19-8) and the non-halogenated 3-phenyl analog (CAS 1456-22-0) would direct substitution along different trajectories, producing regioisomeric products that are not pharmacophorically equivalent [1].

Synthetic chemistry Cross-coupling Structure–activity relationship building blocks

Lipophilicity (logP) Differentiation: Meta-Bromo versus Para-Bromo Analog

The computed logP of the target meta-bromo compound (2.242) [1] is measurably higher than that of its para-bromo positional isomer (XLogP3 = 2.1) . A logP difference of ~0.14 units, although modest, can translate into meaningful changes in predicted membrane permeability and off-target promiscuity within a narrow lead optimization series where every 0.1 logP unit is scrutinized. This difference is driven by the distinct electronic and dipolar characteristics of meta versus para bromine substitution on the phenyl ring attached to the oxadiazolone core.

Physicochemical properties Lipophilicity Drug-likeness optimization

Solid-State Handling: Melting Point Differentiation versus 4-Bromo Analog

The target compound exhibits a melting point of 198–200 °C [1], whereas the para-bromo isomer (CAS 16672-19-8) melts substantially higher at 268–270 °C . This ~70 °C difference has practical implications for solid-state handling, purification (recrystallization solvent selection), and the thermal stability window available during downstream synthetic transformations. The lower melting point of the meta isomer may facilitate melt-phase reactions or hot-melt extrusion processing that would be inaccessible for the higher-melting para analog.

Solid-state properties Formulation Crystallinity

Oxadiazolone Core Hydrogen-Bonding Donor Capacity Enables Target Engagement Absent in Non-Carbonyl Oxadiazoles

The 4,5-dihydro-1,2,4-oxadiazol-5-one core uniquely presents both a hydrogen-bond donor (N–H) and a carbonyl acceptor (C=O), a pharmacophoric feature that non-carbonyl 1,2,4-oxadiazoles (e.g., 3-aryl-1,2,4-oxadiazoles without the 5-one moiety) lack entirely. In the TGR5 agonist program, the 4,5-dihydro-1,2,4-oxadiazole scaffold was critical for receptor activation, with SAR studies demonstrating that modifications to the oxadiazolone ring drastically altered agonist potency [1]. Although the target compound itself is a building block rather than a final agonist, the presence of the H-bond donor enables it to serve as a direct precursor to bioactive molecules where this donor interaction is essential, whereas 3-(3-bromophenyl)-1,2,4-oxadiazole (CAS 1033202-12-8) lacks this functionality and is procurement-divergent .

Pharmacophore design Hydrogen bonding Medicinal chemistry

Density-Based Differentiation for Formulation and Material Science Procurement

The target compound has a reported density of 1.9 ± 0.1 g·cm⁻³ , whereas the para-bromo isomer (CAS 16672-19-8) has a density of 1.85 ± 0.1 g·cm⁻³ (predicted) . Although the difference is small (~0.05 g·cm⁻³), density is a critical parameter in solid-formulation development (e.g., tablet compression, powder flow) and in the calculation of molar volume for reaction engineering. The non-halogenated 3-phenyl analog (average mass 162.15 g·mol⁻¹) [1] has a markedly lower molecular weight and consequently different bulk density, further distinguishing the target compound from its des-bromo comparator.

Material science Formulation Physicochemical characterization

Procurement-Validated Application Scenarios for 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one


Medicinal Chemistry: Regiospecific Scaffold Derivatization via Suzuki–Miyaura Coupling

The meta-bromine serves as a regiospecific handle for Pd-catalyzed cross-coupling to generate 3-(3-aryl/heteroaryl-phenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one libraries. The meta exit vector is non-interchangeable with the para- or ortho-bromo isomers when the target binding site demands a specific aryl group orientation [1]. The oxadiazolone H-bond donor further enables key target interactions that non-carbonyl oxadiazoles cannot provide [2].

Lead Optimization: Lipophilicity-Tuned Building Block for CNS or Antibacterial Programs

With a measured logP of 2.242, the meta-bromo compound occupies a distinct lipophilicity window that differs from the para-bromo analog (XLogP3 = 2.1) [1]. In CNS or Gram-negative antibacterial programs where logP is tightly correlated with permeability and efflux, this 0.14 logP unit difference can determine whether a lead series falls within the desired property space, making the meta-bromo variant the procurement-preferred building block for achieving that specific logP target [1].

Solid-Form Screening: Low-Melting Building Block for Melt-Phase and Amorphous Dispersion Workflows

The melting point of 198–200 °C is significantly lower than that of the 4-bromo analog (268–270 °C) [1]. This makes the meta-bromo compound more amenable to melt-phase reactions, hot-melt extrusion, and amorphous solid dispersion formulation screening where thermal degradation of higher-melting analogs would be prohibitive [1].

Chemical Biology: H-Bond-Donor-Containing Probe Precursor for Target Engagement Assays

The oxadiazolone N–H serves as a hydrogen-bond donor, a feature that has been explicitly exploited in TGR5 receptor agonist design where the 4,5-dihydro-1,2,4-oxadiazole core was essential for activity [1]. The target compound is a direct precursor for installing this pharmacophore into probe molecules, whereas the non-carbonyl 3-(3-bromophenyl)-1,2,4-oxadiazole cannot fulfill this role [2].

Quote Request

Request a Quote for 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.